molecular formula C4H10Br2Se B127919 Diethylselenium Dibromide CAS No. 17697-07-3

Diethylselenium Dibromide

Cat. No.: B127919
CAS No.: 17697-07-3
M. Wt: 296.9 g/mol
InChI Key: HEVPIAHDGCXQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylselenium Dibromide is an organoselenium compound characterized by the presence of two bromine atoms and a selenium atom bonded to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylselenium Dibromide typically involves the reaction of ethylene with bromine in the presence of a selenium sourceThe reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination of ethylene followed by selenium incorporation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethylselenium Dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives.

Scientific Research Applications

Diethylselenium Dibromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethylselenium Dibromide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, often participating in redox reactions and forming selenoenzymes. These interactions can modulate various cellular processes, contributing to the compound’s biological effects .

Properties

IUPAC Name

[dibromo(ethyl)-λ4-selanyl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVPIAHDGCXQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Se](CC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Diethylselenium Dibromide contribute to the reduction of tertiary amides and nitriles when combined with Sodium Borohydride?

A1: The research paper [] suggests that this compound doesn't act as a direct reducing agent. Instead, it reacts with Sodium Borohydride in Tetrahydrofuran (THF) to generate borane in situ. This borane species is proposed to be the active reducing agent for the conversion of tertiary amides and nitriles to their corresponding amines. The exact mechanism of borane generation and its subsequent interaction with the substrates requires further investigation.

Q2: What is the significance of the observed selectivity towards tertiary amides and nitriles in this reduction reaction?

A2: The research highlights a key advantage of this reaction system: its selectivity. The combination of Sodium Borohydride and this compound specifically reduces tertiary amides and nitriles []. This is significant because it allows for the targeted reduction of these functional groups in the presence of other reducible groups, offering a valuable tool for complex molecule synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.